molecular formula C8H3N3O4 B12349076 6-Nitrophthalazine-1,4-dione

6-Nitrophthalazine-1,4-dione

Cat. No.: B12349076
M. Wt: 205.13 g/mol
InChI Key: OLUQIQGNXOKDSQ-UHFFFAOYSA-N
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Description

6-Nitrophthalazine-1,4-dione is a nitrogen-containing heterocyclic compound belonging to the phthalazine-1,4-dione family. These derivatives are of significant interest in medicinal and materials chemistry due to their structural diversity and biological relevance, including vasodilatory and nitric oxide (NO) donor activities . The nitro group at position 6 introduces strong electron-withdrawing effects, which can modulate electronic properties, reactivity, and interactions with biological targets. Phthalazine-1,4-diones are typically synthesized via cyclization reactions involving hydrazine derivatives and substituted anhydrides, often employing microwave-assisted methods to enhance efficiency .

Properties

Molecular Formula

C8H3N3O4

Molecular Weight

205.13 g/mol

IUPAC Name

6-nitrophthalazine-1,4-dione

InChI

InChI=1S/C8H3N3O4/c12-7-5-2-1-4(11(14)15)3-6(5)8(13)10-9-7/h1-3H

InChI Key

OLUQIQGNXOKDSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N=NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-2,3-dihydrophthalazine-1,4-dione typically involves the nitration of 2,3-dihydrophthalazine-1,4-dione. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields the desired nitro compound with high purity .

Industrial Production Methods

Industrial production of 6-nitro-2,3-dihydrophthalazine-1,4-dione follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The compound is then purified through recrystallization or other suitable methods to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

6-nitro-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-nitro-2,3-dihydrophthalazine-1,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-nitro-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • Methyl and alkoxy substituents (e.g., cyclopropylmethoxy) reduce polarity, favoring hydrophobic interactions and improved membrane permeability .

Key Observations :

  • The nitro group’s electron-withdrawing nature enhances NO donor capacity, making this compound a candidate for cardiovascular drug development .

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